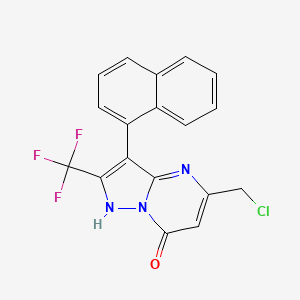

QO-40

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung wurde auf ihr Potenzial untersucht, Ionenkanäle zu modulieren, insbesondere im Kontext der neurologischen Forschung .

Herstellungsmethoden

Die Synthese von QO-40 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolo[1,5-a]pyrimidin-7(4H)-on-Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolo[1,5-a]pyrimidin-7(4H)-on-Kerns: Dies wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.

Einführung der Chlormethylgruppe: Dieser Schritt beinhaltet die Chlormethylierung der Kernstruktur.

Anlagerung der Naphthalin-1-yl-Gruppe: Dies erfolgt typischerweise durch eine Substitutionsreaktion.

Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet die Trifluormethylierung der Kernstruktur.

Wirkmechanismus

Target of Action

QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.

Mode of Action

This compound interacts with its targets, the KCNQ2/KCNQ3 K+ channels, to stimulate the Ca2±activated K+ current (IK(Ca)) . This interaction leads to an increase in the amplitude of IK(Ca) in GH3 cells .

Biochemical Pathways

The activation of KCNQ2/KCNQ3 K+ channels by this compound affects the calcium signaling pathway . The compound stimulates large-conductance Ca2±activated K+ (BKCa) channels, leading to a decrease in the slow component of the mean closed time of BKCa channels .

Result of Action

The activation of KCNQ2/KCNQ3 K+ channels by this compound results in the stimulation of the Ca2±activated K+ current (IK(Ca)) . This leads to changes in the electrical properties of the cell, affecting its excitability.

Vorbereitungsmethoden

The synthesis of QO-40 involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure. The synthetic route typically includes the following steps:

Formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core: This is achieved through a cyclization reaction involving appropriate precursors.

Introduction of the chloromethyl group: This step involves the chloromethylation of the core structure.

Attachment of the naphthalene-1-yl group: This is typically done through a substitution reaction.

Introduction of the trifluoromethyl group: This step involves the trifluoromethylation of the core structure.

Analyse Chemischer Reaktionen

QO-40 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

QO-40 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Aktivierung von KCNQ2/KCNQ3-Kaliumkanälen. Die Verbindung bindet an diese Kanäle und induziert eine Konformationsänderung, die ihre Aktivität verstärkt . Diese Aktivierung führt zu einer Erhöhung des Kaliumionenflusses, der die neuronale Erregbarkeit und andere zelluläre Prozesse modulieren kann . Die molekularen Ziele von this compound sind die KCNQ2- und KCNQ3-Untereinheiten des Kaliumkanals .

Vergleich Mit ähnlichen Verbindungen

QO-40 ist einzigartig in seiner selektiven Aktivierung von KCNQ2/KCNQ3-Kaliumkanälen. Ähnliche Verbindungen umfassen:

Retigabin: Ein weiterer KCNQ-Kanalaktivator, jedoch mit anderen Nebenwirkungen und einem breiteren Spektrum an Zielen.

Flupirtin: Ein strukturelles Derivat von Retigabin, das ebenfalls als KCNQ-Kanalaktivator verwendet wird.

QO-58: Ein weiteres Pyrazolo[1,5-a]pyrimidin-7(4H)-on-Derivat, das KCNQ2/KCNQ3-Kanäle aktiviert.

This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Aktivierung von KCNQ2/KCNQ3-Kanälen aus, was es zu einem wertvollen Werkzeug für Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIKWVVGBGIKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259536-70-3 |

Source

|

| Record name | 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?

A1: this compound (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes this compound and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]

Q2: Can you elaborate on the structural features of this compound that are essential for its activity on KCNQ2/3 channels?

A2: Research suggests that specific structural motifs within the this compound molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:

Q3: Besides its interaction with KCNQ2/3 channels, does this compound affect other ion channels?

A3: While initially identified as a selective KCNQ2/3 opener, research has shown that this compound can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, this compound stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)